(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid
CAS No.:
Cat. No.: VC0521915
Molecular Formula: C26H18BrN3O6
Molecular Weight: 548.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H18BrN3O6 |
|---|---|
| Molecular Weight | 548.3 g/mol |
| IUPAC Name | (9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid |
| Standard InChI | InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)/t23-/m0/s1 |
| Standard InChI Key | GNHIGSRGYXEQEP-QHCPKHFHSA-N |
| Isomeric SMILES | CN1C2=C3[C@@H](OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |
| SMILES | CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |
| Canonical SMILES | CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |
| Appearance | Solid powder |
Introduction
The compound (9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid is a complex organic molecule featuring a unique tetracyclic structure. This compound includes a brominated furan moiety and a triazole unit, which are significant contributors to its potential biological activity and reactivity in various chemical processes.
Synthesis and Preparation
The synthesis of compounds in this class typically involves multi-step organic synthesis techniques. These steps may include:
-
Initial Formation of the Tetracyclic Core: This involves forming the complex ring system through reactions such as cyclization and condensation.
-
Introduction of Functional Groups: Steps like bromination and carboxylation are crucial for introducing the bromofuran and carboxylic acid moieties.
-
Final Modifications: These may include esterification or other reactions to adjust the compound's properties.
Each step requires careful optimization to ensure high yield and purity of the final product.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl Derivative | Tetracyclic structure with brominated furan | Potential antitumor and antimicrobial |
| Bromofuran Derivative A | Brominated furan | Antibacterial |
| Triazole Compound B | Contains triazole ring | Antifungal |
| Dioxo Compound C | Two carbonyl groups | Reactive intermediates |
This comparison highlights the uniqueness of the compound due to its specific tetracyclic structure combined with multiple functional groups that may confer distinct biological activities not found in other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume